Ac-Endothelin-1 (16-21), human acetate

Description

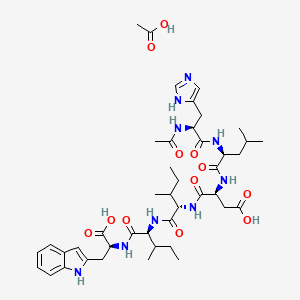

Ac-Endothelin-1 (16-21), human acetate (CAS: 143037-33-6; molecular formula: C₄₆H₆₂N₈O₁₀) is a truncated, acetylated derivative of the full-length endothelin-1 (ET-1) peptide, corresponding to residues 16–21 (sequence: Ac-His-Leu-Asp-Ile-Ile-Trp) . This fragment retains the highly conserved C-terminal hexapeptide region critical for receptor binding . Unlike full-length ET-1, which activates both ETA and ETB receptors, this fragment selectively activates ETB receptors due to the absence of the N-terminal domain required for ETA binding . ETB receptors are primarily linked to vasodilation, nitric oxide release, and clearance of circulating endothelins, contrasting with ETA’s role in sustained vasoconstriction .

The compound is utilized in research to dissect ETB-specific signaling pathways and its role in pathologies such as hypertension, pulmonary arterial disease, and renal dysfunction . It is available as a lyophilized powder with ≥95% purity and stability at -20°C .

Properties

Molecular Formula |

C43H63N9O12 |

|---|---|

Molecular Weight |

898.0 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-2-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;acetic acid |

InChI |

InChI=1S/C41H59N9O10.C2H4O2/c1-8-22(5)34(39(57)48-32(41(59)60)16-26-15-25-12-10-11-13-28(25)45-26)50-40(58)35(23(6)9-2)49-38(56)31(18-33(52)53)47-36(54)29(14-21(3)4)46-37(55)30(44-24(7)51)17-27-19-42-20-43-27;1-2(3)4/h10-13,15,19-23,29-32,34-35,45H,8-9,14,16-18H2,1-7H3,(H,42,43)(H,44,51)(H,46,55)(H,47,54)(H,48,57)(H,49,56)(H,50,58)(H,52,53)(H,59,60);1H3,(H,3,4)/t22?,23?,29-,30-,31-,32-,34-,35-;/m0./s1 |

InChI Key |

HJZVMEHOYBSLPJ-VVSNPWDASA-N |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC1=CC2=CC=CC=C2N1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)C.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC2=CC=CC=C2N1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Fmoc-Based SPPS Dominance

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the gold standard for synthesizing Ac-Endothelin-1 (16-21), human acetate due to its compatibility with acid-labile side-chain protecting groups and scalability. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound growing peptide chain. Key steps include:

-

Resin Selection : Rink amide or 2-chlorotrityl chloride resins are preferred for C-terminal amidation or free acid formation, respectively.

-

Coupling Reagents : HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) ensures efficient activation, achieving >99% coupling efficiency per cycle.

-

Microwave Assistance : Microwave irradiation at 75°C reduces cycle times from 60 to 15 minutes, minimizing aspartimide and diketopiperazine side reactions.

Table 1: Fmoc SPPS Protocol for Ac-Endothelin-1 (16-21)

| Step | Reagent/Condition | Duration | Purpose |

|---|---|---|---|

| Deprotection | 20% piperidine in DMF | 2 × 5 min | Remove Fmoc group |

| Coupling | 4 eq Fmoc-amino acid, HCTU, DIPEA | 15 min | Amino acid addition |

| Washing | DMF, DCM, MeOH | 3 cycles | Remove residual reagents |

| Cleavage | TFA:TIPS:H2O (95:2.5:2.5) | 2 hours | Release peptide from resin |

Boc-Based SPPS for Challenging Sequences

While less common, tert-butyloxycarbonyl (Boc) chemistry is employed for peptides prone to aggregation. Boc SPPS uses HF (hydrofluoric acid) for final cleavage, preserving acid-stable side-chain protections like cyclohexyl esters for aspartic acid. However, its use for Ac-Endothelin-1 (16-21) is limited due to the lack of problematic residues in this short sequence.

Hybrid and Native Chemical Ligation (NCL) Approaches

For longer ET-1 analogs, hybrid SPPS combines Fmoc-synthesized segments via solution-phase condensation. NCL leverages peptide thioesters for chemoselective ligation, though this is unnecessary for the 6-mer Ac-Endothelin-1 (16-21).

Stepwise Synthesis and Side-Reaction Management

Sequence Assembly

The synthesis begins with C-terminal Trp anchored to the resin. Asp6 (position 18) is susceptible to aspartimide formation, particularly under basic conditions. Mitigation strategies include:

Table 2: Side Reactions and Solutions in Ac-Endothelin-1 Synthesis

| Side Reaction | Cause | Solution |

|---|---|---|

| Aspartimide formation | Base-induced cyclization at Asp18 | Use HOBt additive; reduce piperidine exposure |

| Incomplete coupling | Steric hindrance at Ile19-Ile20 | Double coupling with DIC/HOAt |

| Oxidation | Methionine or Trp residues | Add 1% TIPS (triisopropylsilane) |

Final Cleavage and Global Deprotection

Cleavage from the resin uses a trifluoroacetic acid (TFA)-based cocktail (95% TFA, 2.5% H2O, 2.5% TIPS) to remove side-chain protections (e.g., OtBu from Asp, Trp(Boc)). The crude peptide is precipitated in cold diethyl ether, yielding a white powder.

Purification and Analytical Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude Ac-Endothelin-1 (16-21) is purified via RP-HPLC using a C18 column and acetonitrile/water gradients. Typical conditions:

Table 3: HPLC Purification Parameters

| Column | Flow Rate | Detection | Retention Time | Yield |

|---|---|---|---|---|

| Zorbax SB-C18 (5 μm) | 10 mL/min | UV 214 nm | 12.5 min | 60–70% |

Mass Spectrometry (MS)

MALDI-TOF or ESI-MS confirms molecular weight (MW = 898.01 Da):

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Ac-Endothelin-1 (16-21), human acetate can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues or other susceptible amino acids.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound.

Scientific Research Applications

Physiological Role and Mechanisms

Ac-Endothelin-1 (16-21) acts primarily through endothelin receptors A and B, which are distributed throughout the vascular system. The peptide's interaction with these receptors leads to several physiological responses:

- Vasoconstriction : Ac-Endothelin-1 (16-21) induces vasoconstriction by increasing intracellular calcium levels in vascular smooth muscle cells, thereby affecting blood pressure regulation .

- Endothelial Dysfunction : Research indicates that endothelin-1 contributes to endothelial dysfunction, particularly in conditions such as obesity and diabetes. It inhibits nitric oxide production, leading to impaired vasorelaxation in penile arteries .

Clinical Implications

The clinical implications of Ac-Endothelin-1 (16-21) are significant, particularly in the context of cardiovascular diseases:

- Hypertension : Elevated levels of endothelin-1 are associated with various forms of hypertension. Studies have shown that antagonizing endothelin receptors can lead to reduced blood pressure in experimental models .

- Heart Failure : In heart failure models, Ac-Endothelin-1 (16-21) has been implicated in maintaining cardiac function under stress conditions. Its modulation may offer therapeutic avenues for managing heart failure symptoms .

Therapeutic Applications

Ac-Endothelin-1 (16-21) has potential therapeutic applications across several domains:

Cardiovascular Therapy

Endothelin receptor antagonists have been developed for treating pulmonary arterial hypertension, demonstrating the relevance of targeting the endothelin pathway in clinical practice .

Chronic Pain Management

Endothelin has been linked to pain pathways, with evidence suggesting that its antagonism can alleviate chronic pain conditions by modulating nociceptive signaling .

Experimental Studies and Findings

Several experimental studies have elucidated the mechanisms and effects of Ac-Endothelin-1 (16-21):

Mechanism of Action

Ac-Endothelin-1 (16-21), human acetate exerts its effects primarily through binding to endothelin receptors, specifically the ETA and ETB receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction, cell proliferation, and inflammation. The binding of this compound to these receptors activates intracellular signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Endothelin Isoforms

The endothelin family comprises three isoforms (ET-1, ET-2, ET-3) with shared structural homology but divergent receptor affinities. Ac-Endothelin-1 (16-21) mirrors the C-terminal region of ET-1, which is conserved across isoforms . Key differences include:

The truncated fragment lacks the N-terminal disulfide bonds essential for ETA activation, limiting its effects to ETB-mediated pathways .

Comparison with Modified Endothelin Fragments

Structural modifications of the C-terminal fragment alter receptor binding and stability:

The D-Trp modification (CAS: 143037-33-6) increases resistance to proteolytic degradation, making it preferable for in vivo studies .

Comparison with Non-Endothelin Peptides Targeting Related Pathways

Peptides with overlapping vascular or neurological applications but distinct targets include:

Pharmacological Profiles

| Parameter | Ac-Endothelin-1 (16-21) | Hemopressin | PACAP 1-38 |

|---|---|---|---|

| Receptor Selectivity | ETB-specific | CB2-specific | PACAP I/II |

| Primary Effect | ETB-mediated vasodilation | CB2 inverse agonism | Neuroendocrine activation |

| Research Use | Hypertension models | Inflammatory pain models | Neurological disorders |

Q & A

Basic Research Questions

Q. What structural features of Ac-Endothelin-1 (16-21), human acetate enable its selective activation of ETB receptors?

- The C-terminal fragment (positions 16-21) is a conserved sequence in the endothelin (ET) family, critical for receptor interaction. This fragment discriminates between ETA and ETB receptors by binding exclusively to ETB due to conformational differences in receptor-binding pockets. Experimental validation involves competitive binding assays using selective antagonists (e.g., BQ-123 for ETA and BQ-788 for ETB) to confirm specificity . Structural studies, such as NMR or molecular docking, can further elucidate residue-specific interactions .

Q. What are the recommended protocols for storing and reconstituting this compound to preserve bioactivity?

- The peptide is provided as a lyophilized powder, stable for ≥1 year at -20°C. For short-term use, store at 4°C. Reconstitute in sterile phosphate-buffered saline (PBS, pH 7.4) or cell culture-grade water to a working concentration (e.g., 1 mM). Aliquot to avoid repeated freeze-thaw cycles, which degrade peptide integrity. Bioactivity post-reconstitution should be confirmed via dose-response assays in ETB-expressing cell lines (e.g., HEK-293T transfected with ETB) .

Q. Which experimental assays are standard for quantifying the bioactivity of this compound?

- Calcium flux assays : Measure intracellular Ca²⁺ mobilization in ETB-expressing cells using fluorescent dyes (e.g., Fluo-4).

- cAMP inhibition : ETB activation inhibits adenylyl cyclase; quantify cAMP levels via ELISA or FRET-based sensors.

- Vasoconstriction studies : Use isolated vascular strips (e.g., porcine coronary artery) to assess contractile responses. Normalize responses to full-length endothelin-1 (ET-1) as a positive control .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on ETB-mediated signaling pathways across different cellular models?

- Step 1 : Validate receptor expression profiles using RT-qPCR or flow cytometry to confirm ETB/ETA ratios in the model system.

- Step 2 : Employ pathway-specific inhibitors (e.g., U73122 for phospholipase C, PD98059 for MAPK) to isolate downstream effects.

- Step 3 : Cross-validate findings in multiple models (e.g., primary endothelial cells vs. transfected cell lines) to identify model-specific biases. Contradictions may arise from differences in G-protein coupling or receptor density .

Q. What methodologies are optimal for comparing the functional effects of Ac-Endothelin-1 (16-21) with full-length ET-1?

- Dose-response profiling : Compare EC₅₀ values in vasoconstriction or calcium mobilization assays. The fragment typically exhibits lower potency than ET-1 but retains ETB selectivity.

- Receptor internalization assays : Use fluorescently labeled peptides to track ETB trafficking via confocal microscopy. The truncated peptide may show delayed internalization kinetics.

- Transcriptomic analysis : Perform RNA sequencing on cells treated with equimolar concentrations of both peptides to identify divergent gene regulation patterns .

Q. How can researchers address variability in ETB-dependent responses observed in in vivo vs. in vitro systems?

- In vivo : Use ETB-knockout mice to isolate fragment-specific effects. Measure physiological parameters (e.g., blood pressure, renal flow) via telemetry or Doppler ultrasonography.

- Ex vivo : Compare tissue responses (e.g., bronchial smooth muscle) between species to account for interspecies receptor heterogeneity.

- Data normalization : Express results as a percentage of maximal response to account for system-specific sensitivity differences .

Q. What strategies are recommended for investigating the fragment’s role in nonvascular tissues (e.g., CNS, kidney)?

- CNS studies : Intracerebroventricular injection in rodent models to assess neurobehavioral effects (e.g., pain modulation, anxiety-like behaviors). Pair with ETB-specific antagonists to confirm mechanism.

- Renal studies : Use isolated perfused kidney models to measure glomerular filtration rate (GFR) changes. Combine with immunohistochemistry to localize ETB expression in nephron segments .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results on the fragment’s efficacy in ETB-dependent anti-apoptotic vs. pro-inflammatory pathways?

- Context dependency : ETB signaling outcomes vary with cell type and stimulus duration. For example, short-term ETB activation in endothelial cells promotes NO release (anti-inflammatory), while prolonged activation induces ROS (pro-apoptotic).

- Experimental controls : Include time-course studies and ROS scavengers (e.g., NAC) to dissect temporal effects. Validate findings with ETB siRNA knockdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.